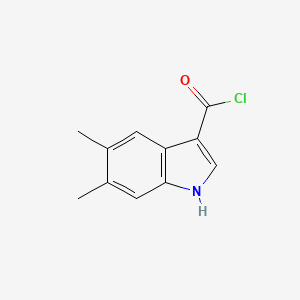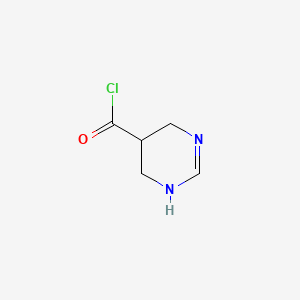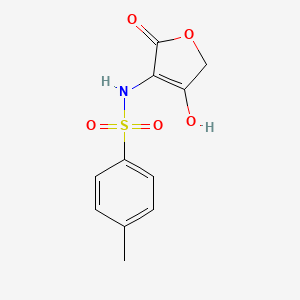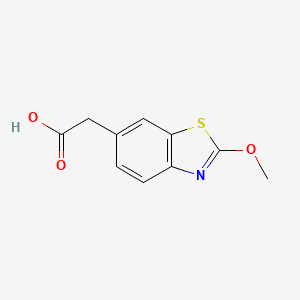
5,6-Dimethyl-1h-indole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-1h-indole-3-carbonyl chloride is a chemical compound that belongs to the class of indole derivatives. It is a white to light-yellow crystalline powder that is commonly used in scientific research. This compound has several applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-1h-indole-3-carbonyl chloride is not well understood. However, it is believed to interact with specific cellular targets, leading to the observed biological activities. For example, the antimicrobial activity of this compound may be due to its ability to disrupt bacterial cell membranes. The antitumor activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
5,6-Dimethyl-1h-indole-3-carbonyl chloride has been shown to have several biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro. In addition, this compound has been reported to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,6-Dimethyl-1h-indole-3-carbonyl chloride in lab experiments is its versatility. This compound can be easily modified to create a wide range of bioactive molecules. In addition, it has low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 5,6-Dimethyl-1h-indole-3-carbonyl chloride. One area of interest is the development of new bioactive molecules based on this compound. For example, researchers could explore the use of 5,6-Dimethyl-1h-indole-3-carbonyl chloride as a scaffold for the synthesis of new antibiotics or anticancer agents. Another area of interest is the study of the mechanism of action of this compound. By understanding how 5,6-Dimethyl-1h-indole-3-carbonyl chloride interacts with specific cellular targets, researchers may be able to develop more effective drugs with fewer side effects.
Conclusion
In conclusion, 5,6-Dimethyl-1h-indole-3-carbonyl chloride is a versatile compound with several applications in the field of medicinal chemistry and drug discovery. Its ability to induce apoptosis in cancer cells, inhibit pro-inflammatory cytokine production, and exhibit low toxicity make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a scaffold for the synthesis of new bioactive molecules.
Méthodes De Synthèse
5,6-Dimethyl-1h-indole-3-carbonyl chloride can be synthesized by the reaction of 5,6-dimethylindole-3-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or triethylamine. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
5,6-Dimethyl-1h-indole-3-carbonyl chloride has several applications in the field of medicinal chemistry and drug discovery. It is commonly used as a building block for the synthesis of various bioactive molecules. This compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions.
Propriétés
IUPAC Name |
5,6-dimethyl-1H-indole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-8-9(11(12)14)5-13-10(8)4-7(6)2/h3-5,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIALUESMEDVWOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC=C2C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664943 |
Source


|
| Record name | 5,6-Dimethyl-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-1h-indole-3-carbonyl chloride | |
CAS RN |
159730-25-3 |
Source


|
| Record name | 5,6-Dimethyl-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Fluoropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B575439.png)

![{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester](/img/structure/B575442.png)

